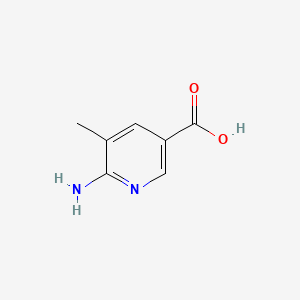

6-Amino-5-methylnicotinic acid

Description

Properties

IUPAC Name |

6-amino-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFDWCOJRKBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665686 | |

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-78-0 | |

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

-

Catalyst : 10% Pd/C or Raney nickel.

-

Conditions : H₂ gas at 50–60 psi, 50°C in ethanol/water (9:1).

-

Yield : 85–90% with >98% purity.

Chemical Reduction (Fe/HCl)

-

Reagents : Iron powder in hydrochloric acid.

-

Conditions : Reflux for 8–12 hours.

-

Yield : 75–80%, but requires additional purification to remove iron residues.

Table 2: Comparative Analysis of Reduction Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | 50°C | 6 h | 88% | 98.5% |

| Fe/HCl Reduction | Fe, HCl | 100°C | 10 h | 78% | 95.2% |

Industrial-Scale Production Considerations

Scalability challenges include:

-

Cost of KMnO₄ : Substituting with ozone or enzymatic oxidation reduces environmental impact.

-

Waste Management : MnO₂ by-products require safe disposal or recycling.

-

Continuous Flow Systems : Adopted for nitration and reduction steps to enhance reproducibility.

Recent Advances in Protecting Group Strategies

Emerging methodologies from PMC11164877 highlight the use of coupling agents (e.g., EDCI, HOBt) to protect carboxylic acids during functionalization. For instance:

-

Esterification : Ethyl 6-nitro-5-methylnicotinate is synthesized to prevent side reactions during nitration.

-

Hydrolysis : Post-reduction hydrolysis with NaOH regenerates the carboxylic acid.

Table 3: Esterification-Hydrolysis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | EDCI, HOBt, DCM, 25°C, 12 h | 71% |

| Hydrolysis | 2M NaOH, ethanol/water, 80°C, 4 h | 95% |

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-methylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Pharmaceutical Applications

6-Amino-5-methylnicotinic acid is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs aimed at treating a range of conditions.

Drug Development

- Antihistamines : The compound is a precursor in the synthesis of Rupatadine, an antihistamine used for allergic conditions. The production method involves several steps that ensure high yield and purity, making it a viable candidate for pharmaceutical manufacturing .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, potentially serving as leads for new antibiotics targeting resistant strains of bacteria .

Case Studies

- A study highlighted the use of this compound in developing new formulations for treating Lyme disease by targeting specific enzymes essential for pathogen survival . This approach not only enhances therapeutic efficacy but also minimizes side effects associated with conventional treatments.

Agricultural Applications

The compound also shows promise in agricultural chemistry, particularly as a component in fertilizers and pest control agents.

Fertilizers

- This compound can enhance nitrogen utilization in plants, improving growth rates and yields. Its incorporation into fertilizers has been shown to promote healthier plant development by optimizing nutrient uptake .

Pest Control

- As an active ingredient in certain agricultural chemicals, this compound demonstrates effectiveness against specific pests while being less harmful to beneficial insects compared to traditional pesticides .

Biochemical Research

In biochemistry, this compound plays a role in various metabolic pathways.

Nicotinamide Pathways

- It is involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cellular metabolism and energy production. Research has shown that manipulating these pathways can have significant effects on cellular health and longevity .

Enzyme Inhibition Studies

- Studies have focused on the enzyme nicotinamidase, which is essential for the viability of certain pathogens. Inhibiting this enzyme using derivatives of this compound could lead to novel treatments for infections caused by bacteria such as Borrelia burgdorferi and Brucella abortus .

Comparative Data Table

Mechanism of Action

The mechanism of action of 6-Amino-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. For example, it may interact with adenosine receptors, which are involved in regulating various physiological functions . Additionally, the compound’s ability to undergo chemical modifications allows it to exert diverse effects on biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-amino-5-methylnicotinic acid with structurally related pyridine derivatives, emphasizing key differences in substitution patterns, physicochemical properties, and applications:

Structural and Functional Differences

- Substitution Position: this compound has methyl and amino groups at C5 and C6, respectively. In contrast, 6-Amino-4-methylnicotinic acid (CAS: 179555-11-4) positions the methyl group at C4, altering steric and electronic effects . 6-Amino-2-methoxynicotinic acid replaces the methyl group with a methoxy group at C2, enhancing solubility but reducing thermal stability compared to methyl substituents .

- Functional Groups: The carboxylic acid (-COOH) in this compound enables hydrogen bonding and salt formation, critical for pharmaceutical bioavailability. Derivatives like Methyl 5-amino-6-methoxynicotinate (ester) exhibit higher lipophilicity, favoring membrane permeability in prodrug designs . 6-Amino-5-methylpyridine-3-carbonitrile (nitrile group) shows increased reactivity in nucleophilic additions, useful in heterocyclic synthesis .

Physicochemical Properties

- Melting Points: 6-Aminonicotinic acid (CAS: 3167-49-5) has a high melting point (>300°C) due to strong intermolecular hydrogen bonding, while its methyl ester (CAS: 36052-24-1) melts at 154–156°C, reflecting reduced polarity . Methyl substitution in this compound likely lowers melting points compared to the parent 6-aminonicotinic acid, though specific data are unavailable.

- Solubility: Carboxylic acid derivatives (e.g., this compound) are water-soluble at physiological pH, whereas nitriles and esters require organic solvents .

Biological Activity

6-Amino-5-methylnicotinic acid (6-AMNA) is a derivative of nicotinic acid, characterized by the presence of an amino group and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 6-AMNA.

Antimicrobial Activity

Research indicates that 6-AMNA exhibits significant antimicrobial properties. A study demonstrated that derivatives of nicotinic acid, including 6-AMNA, showed enhanced antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : The MIC for 6-AMNA against Staphylococcus aureus was reported to be as low as 32 µg/mL, indicating potent antibacterial properties .

Anti-inflammatory Effects

6-AMNA has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Experimental Findings : In vitro assays demonstrated that treatment with 6-AMNA reduced TNF-α levels by approximately 50% in stimulated RAW 264.7 cells .

Neuroprotective Properties

The neuroprotective potential of 6-AMNA has been explored in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress-induced neuronal damage.

- Case Study : A study involving cultured neurons exposed to oxidative stress showed that pre-treatment with 6-AMNA resulted in a significant reduction in cell death and apoptosis markers compared to control groups .

The biological activity of 6-AMNA can be attributed to several mechanisms:

- Antibacterial Mechanism :

- Disruption of bacterial membrane integrity.

- Inhibition of bacterial enzyme activity involved in metabolism.

- Anti-inflammatory Mechanism :

- Modulation of signaling pathways such as NF-κB, leading to decreased expression of inflammatory mediators.

- Neuroprotection :

- Scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses within neuronal cells.

Data Summary

Q & A

Q. Q1. What are the established synthesis routes for 6-amino-5-methylnicotinic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves regioselective functionalization of nicotinic acid derivatives. A common approach is amination at the C6 position followed by methylation at C4. To validate purity:

- Use HPLC with UV detection (λ = 260–280 nm) paired with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

- Confirm structural integrity via NMR (¹H and ¹³C) and FT-IR (amide I/II bands at ~1650–1550 cm⁻¹).

- Quantify trace impurities via LC-MS with electrospray ionization (ESI) in positive ion mode .

Q. Q2. How can researchers detect and quantify this compound in complex biological matrices?

Methodological Answer:

- Sample preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids .

- Detection: Employ LC-MS/MS with a triple quadrupole mass spectrometer. Optimize transitions for the parent ion (m/z 167.1) → product ions (m/z 121.0, 94.0) .

- Validate sensitivity (LOD < 0.1 ng/mL) and linearity (R² > 0.99) across a dynamic range (1–1000 ng/mL) using matrix-matched calibration curves .

Advanced Research Questions

Q. Q3. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

- Design a stability-indicating study using accelerated degradation (e.g., 40°C/75% RH for 30 days) across pH 1–13.

- Monitor degradation products via UHPLC-QTOF-MS to identify hydrolysis or oxidation byproducts.

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard storage conditions (25°C) .

- Address contradictions by comparing buffer systems (phosphate vs. citrate) and ionic strength effects .

Q. Q4. What computational strategies are effective for predicting the binding affinity of this compound to enzymatic targets?

Methodological Answer:

- Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target enzymes (e.g., nicotinamide adenine dinucleotide-dependent oxidoreductases).

- Validate docking poses with molecular dynamics simulations (GROMACS or AMBER) to assess binding stability (RMSD < 2 Å over 100 ns).

- Calculate binding free energy via MM/PBSA or MM/GBSA methods. Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q5. How should researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

Methodological Answer:

- Conduct comparative metabolomics using isotopically labeled ¹³C-6-amino-5-methylnicotinic acid in hepatocyte cultures vs. rodent models.

- Analyze samples via HRMS (Orbitrap or Q-Exactive) and map metabolites using software (Compound Discoverer or XCMS).

- Resolve discrepancies by accounting for species-specific cytochrome P450 isoform expression (e.g., CYP2C9 in humans vs. CYP2C11 in rats) .

Q. Q6. What experimental designs are optimal for assessing the compound’s role in modulating microbial communities?

Methodological Answer:

- Use gnotobiotic mouse models colonized with defined microbial consortia. Administer this compound (oral gavage, 10–100 mg/kg/day) for 14 days.

- Profile microbiota via 16S rRNA sequencing (V3–V4 regions) and metabolomics (GC-MS for short-chain fatty acids).

- Apply multivariate analysis (PLS-DA or LEfSe) to link taxonomic shifts to metabolic endpoints. Include negative controls (vehicle) and positive controls (known modulators) .

Data Analysis and Validation

Q. Q7. How can researchers ensure reproducibility when analyzing dose-response relationships of this compound?

Methodological Answer:

- Adopt FAIR data principles : Share raw datasets (e.g., dose-response curves) in public repositories (Zenodo or Figshare) with metadata (e.g., Hill slope, EC₅₀).

- Use robust statistical models (four-parameter logistic regression) and report confidence intervals (95% CI).

- Validate findings across ≥3 independent replicates and orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Q. Q8. What systematic review frameworks are suitable for synthesizing heterogeneous data on the compound’s pharmacokinetic properties?

Methodological Answer:

- Follow PRISMA guidelines to screen studies (PubMed, Embase, Web of Science). Use MeSH terms: “this compound” AND (“pharmacokinetics” OR “ADME”).

- Extract data into a standardized template (species, dose, Cmax, t½, AUC).

- Perform meta-analysis (RevMan or R metafor package) to estimate pooled parameters. Assess heterogeneity via I² statistics and subgroup analysis (rodents vs. primates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.